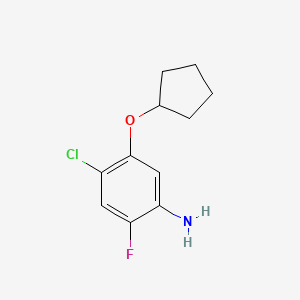
2-Fluoro-4-chloro-5-cyclopentyloxyaniline
Cat. No. B8429014
Key on ui cas rn:
141772-32-9
M. Wt: 229.68 g/mol
InChI Key: BZOLDHIILYRNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05424277
Procedure details


The resulting 2-fluoro-4-chloro-5-cyclopentyloxynitrobenzene (13.0 g, 50.1 mmol) was dissolved in toluene (100 ml), a catalytic amount of 10% palladium-carbon (0.5 g) was added thereto, and the mixture was reacted at room temperature to 70° C. under a hydrogen pressure of 3 to 5 atms. in a glass autoclave. After absorption of hydrogen gas ceased, the catalyst was removed by filtration, and the solvent was distilled off under reduced pressure from the filtrate to obtain substantially quantitatively oily 2-fluoro-4-chloro-5-cyclopentyloxyaniline. The spectral data and the like are as described in Reference Example 1.
Name
2-fluoro-4-chloro-5-cyclopentyloxynitrobenzene
Quantity
13 g
Type
reactant
Reaction Step One


Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:4][C:3]=1[N+:15]([O-])=O>C1(C)C=CC=CC=1.[C].[Pd]>[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:4][C:3]=1[NH2:15] |f:2.3|
|
Inputs


Step One
|
Name
|
2-fluoro-4-chloro-5-cyclopentyloxynitrobenzene
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C(=C1)Cl)OC1CCCC1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
palladium-carbon
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted at room temperature to 70° C. under a hydrogen pressure of 3 to 5 atms
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After absorption of hydrogen gas
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was removed by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure from the filtrate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(N)C=C(C(=C1)Cl)OC1CCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
